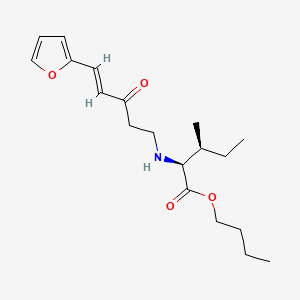
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.62118 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexyl ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-(4-Propylcyclohexyl)phenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, it can be used as a model compound to study the interactions between cyclohexyl and phenyl groups in biological systems.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with molecular targets such as receptors or enzymes . The cyclohexyl and phenyl groups can engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- trans-4-(4-Butylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- trans-4-(4-Propylcyclohexyl)phenyl acrylate
- trans-4-(4-Propylcyclohexyl)benzonitrile
Uniqueness: The uniqueness of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate lies in its specific combination of cyclohexyl and phenyl groups, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials.
Propiedades
Número CAS |
83242-82-4 |
|---|---|
Fórmula molecular |
C27H42O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
phenyl 4-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H42O2/c1-3-5-9-19-27(24-15-13-22(10-4-2)14-16-24)20-17-23(18-21-27)26(28)29-25-11-7-6-8-12-25/h6-8,11-12,22-24H,3-5,9-10,13-21H2,1-2H3 |
Clave InChI |
HZNZXHLRNUKZNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CCC(CC1)C(=O)OC2=CC=CC=C2)C3CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















